![molecular formula [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 B1171191 STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5 CAS No. 163442-67-9](/img/no-structure.png)

STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 is a class of dendrimer made of repetitively branched subunits of amide and amine functionality . It consists of nitrogen and amide as functional groups that are structured in a regular “branched upon branched” pattern . It is majorly used as a high capacity chelating agent . PAMAM-OH dendrimer can be used to formulate poorly water-soluble drugs to increase water solubility, and therefore enhance the bioavailability of these drugs .

Synthesis Analysis

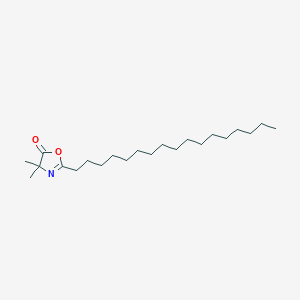

Dendrimers are synthesized by a variety of strategies involving “time sequenced propagation” techniques. The resulting dendrimers grow in a geometrically progressive fashion . Outward growth of PAMAM dendrimers is accomplished by alternating between two reactions: Michael addition of the amino-terminated surface onto methyl acrylate, resulting in an ester-terminated outer layer, and coupling with ethylene diamine to achieve a new amino-terminated surface .Molecular Structure Analysis

The molecular formula of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 is [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 . PAMAM-OH dendrimers are highly branched core-shell nanostructures with surface hydroxyl groups . The presence of hydroxyl groups on the surface of the PAMAM-OH dendrimer molecule leads to stronger interaction with the components of the cell membrane via the formation of hydrogen bonds .Chemical Reactions Analysis

PAMAM dendrimer, ethylenediamine core, generation 4.0 solution is used as a compacting agent to bring in the conformational changes in the DNA molecule . It can be attached on the cellulose substrate that acts as a biofunctional surface for potential applications in immunoassays .Physical And Chemical Properties Analysis

The physical and chemical properties of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 include a boiling point of 65 °C, a density of 0.947 g/mL at 25 °C, a refractive index of n20/D 1.367, and a flash point of 52 °F .Scientific Research Applications

Biomedical Applications

PAMAM dendrimers have been widely used in many areas, including biomedical applications . The possibility of either linking drugs and bioactive compounds, or entrapping them into the dendrimer frame can improve many relevant biological properties, such as bioavailability, solubility, and selectivity .

Drug Delivery

PAMAM dendrimers are used in the biomedical industry for targeted drug delivery systems due to their excellent biocompatibility . They can be used to formulate poorly water-soluble drugs to increase water solubility, and therefore enhance the bioavailability of these drugs .

Gene Delivery

PAMAM dendrimers have been used for gene delivery . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM .

Antibacterial Properties

PAMAM dendrimers (generations greater than three) are large polycationic molecules, demonstrating antibacterial properties .

MRI Contrast Agents

PAMAM dendrimers are used in MRI contrast agents . Their unique structural properties make them a research hot spot in many fields .

Formation of Silica Nanospheres

PAMAM dendrimers are used in the condensation formation of silica nanospheres .

Biofunctional Surfaces

PAMAM dendrimers can be attached to the cellulose substrate that acts as a biofunctional surface for potential applications in immunoassays .

Catalysts and Organic Molecules

PAMAM dendrimers can also be applied to catalysts and organic molecules, where dendrimers function as solubility enhancers and modifiers .

Each of these applications leverages the unique properties of PAMAM dendrimers, such as their high degree of geometric symmetry, precise and controllable molecular size, large number of surface-active functional groups, rich cavity inside the molecule, and controlled molecular chain growth .

Mechanism of Action

Target of Action

The primary targets of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 are the components of the cell membrane . The dendrimer interacts with these components to modify the properties and function of cell membranes .

Mode of Action

The presence of hydroxyl groups on the surface of the PAMAM-OH dendrimer molecule leads to stronger interaction with the components of the cell membrane via the formation of hydrogen bonds . This type of interaction can modify the properties and function of cell membranes .

Biochemical Pathways

The specific biochemical pathways affected by STARBURST® (PAMAM) DENDRIMER, GENERATION 2It is known that the dendrimer can bring about conformational changes in the dna molecule .

Pharmacokinetics

STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can be used to formulate poorly water-soluble drugs to increase water solubility, and therefore enhance the bioavailability of these drugs . This application helps improve the efficacy and delivery of these drugs in the pharmaceutical industry .

Result of Action

The dendrimer’s interaction with cell membrane components can modify the properties and function of cell membranes . This can lead to changes in the cell’s behavior and response to external stimuli.

Action Environment

It is known that the dendrimer is used in a variety of environments, including as a compacting agent for dna molecules , a biofunctional surface for immunoassays , and in MRI contrast agents .

Future Directions

The biocompatibility, structural control, and functionalizability of PAMAM dendrimers make them viable candidates for application in drug development, biochemistry, and nanotechnology . They have shown significant achievement in transporting drugs for molecular targeted therapy, particularly in host–guest reaction . They also find applications in gene transfer devices and imaging .

properties

| { "Design of the Synthesis Pathway": "The synthesis of STARBURST(R) (PAMAM) dendrimer, generation 2.5 involves a divergent approach. The synthesis starts with a core molecule, which is then sequentially reacted with monomers to build up the dendrimer structure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.", "Starting Materials": [ "Ethylene diamine", "Methyl acrylate", "Methanol", "Triethylamine", "Acetic acid", "Diethylene glycol", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Sodium chloride" ], "Reaction": [ "Step 1: Ethylene diamine is reacted with methyl acrylate in methanol in the presence of triethylamine as a catalyst to form a branched polyamide precursor.", "Step 2: The polyamide precursor is then reacted with excess methyl acrylate in methanol in the presence of acetic acid to form a dendrimer with a generation of 1.5.", "Step 3: The dendrimer with a generation of 1.5 is then reacted with diethylene glycol in the presence of sodium hydroxide to form a dendrimer with a generation of 2.", "Step 4: The dendrimer with a generation of 2 is then reacted with excess methyl acrylate in ethanol in the presence of hydrochloric acid to form a dendrimer with a generation of 2.5.", "Step 5: The final product is purified by precipitation with ethanol and washing with water and sodium chloride." ] } | |

CAS RN |

163442-67-9 |

Product Name |

STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5 |

Molecular Formula |

[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chloro-6-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171123.png)